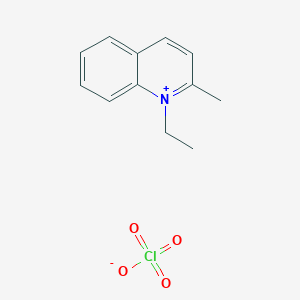![molecular formula C18H18O4S B14643365 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 51762-80-2](/img/structure/B14643365.png)
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and a thioether group attached to a tert-butylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenedicarboxylic acid and 4-tert-butylthiophenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate complex, followed by nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as distillation and recrystallization, are employed to purify the compound.
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Comparison
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- differs from its analogs primarily in the presence of the thioether group attached to a tert-butylphenyl moiety. This unique substitution imparts distinct chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to achieve.
属性
CAS 编号 |
51762-80-2 |
|---|---|
分子式 |
C18H18O4S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C18H18O4S/c1-18(2,3)12-5-7-13(8-6-12)23-15-10-11(16(19)20)4-9-14(15)17(21)22/h4-10H,1-3H3,(H,19,20)(H,21,22) |
InChI 键 |
KRUGNXCISKYWRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


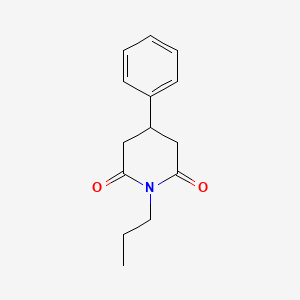
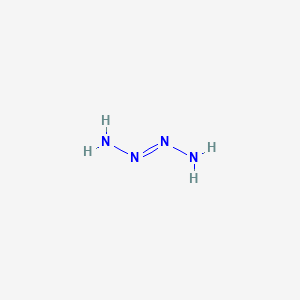
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)


![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)
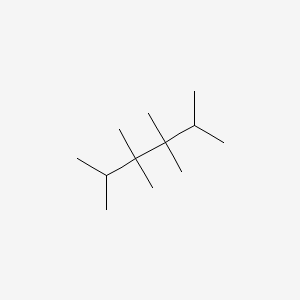
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)

![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
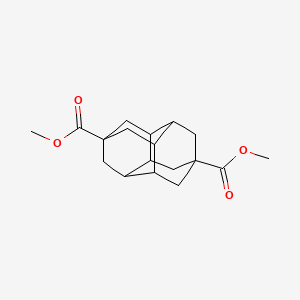
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
